molecular formula C22H16N2O6 B3430650 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid CAS No. 852636-98-7

2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid

Cat. No.: B3430650
CAS No.: 852636-98-7
M. Wt: 404.4 g/mol
InChI Key: NCFBSNJESIUISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, is a benzoic acid derivative featuring a central anilino group substituted with a 2-carboxybenzoyl moiety. Its molecular structure includes two benzoic acid units linked via an amide and carbamoyl bridge, which confers unique physicochemical and biological properties. Synonyms include 2-[[[3-[(1-oxo-3-phenylpropyl)amino]phenyl]amino]carbonyl]benzoic acid and 2-({2-[(2-carboxybenzoyl)amino]anilino}carbonyl)benzoic acid .

Properties

IUPAC Name

2-[[3-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(15-8-1-3-10-17(15)21(27)28)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBSNJESIUISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852636-98-7
Record name 2-((3-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-carboxybenzoyl chloride with 3-aminoaniline under controlled conditions to form an intermediate product. This intermediate is then further reacted with benzoic acid derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents on the anilino or benzoyl groups. Key examples include:

2-({3-[(3-Phenylpropanoyl)amino]phenyl}carbamoyl)benzoic acid (CAS 940459-88-1)
  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.423
  • Key Differences: The central acyl group is 3-phenylpropanoyl instead of 2-carboxybenzoyl.
2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid (CAS 940524-55-0)
  • Molecular Formula : C20H16N2O5
  • Molecular Weight : 364.4
  • Key Differences : Incorporation of a furan-2-ylmethyl group introduces heterocyclic character, which could influence metabolic stability and receptor binding .
2-{[4-(diethylamino)anilino]carbonyl}benzoic acid (CAS 27750-92-1)
  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36
  • Key Differences: The diethylamino group at the para position enhances basicity and solubility in acidic environments, contrasting with the carboxylate groups in the target compound .

Physicochemical Properties

Compound Name Molecular Weight Polarity Solubility Notable Functional Groups
Target Compound ~450 (estimated) High Polar solvents (e.g., DMSO, water at high pH) Two carboxyl groups, amide bonds
2-({3-[(3-Phenylpropanoyl)amino]phenyl}carbamoyl)benzoic acid 388.42 Moderate Organic solvents (e.g., ethanol) Phenylpropanoyl, amide
2-[(3-chlorophenyl)carbamoyl]benzoic acid 275.69 Moderate Low aqueous solubility Chlorophenyl, carbamoyl
2-{[4-(diethylamino)anilino]carbonyl}benzoic acid 312.36 Low Enhanced in acidic media Diethylamino, carbamoyl

Key Observations :

  • Heterocyclic substituents (e.g., furan in CAS 940524-55-0) may confer resistance to oxidative degradation but reduce solubility in polar solvents .

Biological Activity

2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, with the molecular formula C22_{22}H16_{16}N2_{2}O6_6 and a molecular weight of 404.38 g/mol, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on protein degradation systems, cytotoxicity, and other pharmacological properties.

  • Molecular Formula : C22_{22}H16_{16}N2_{2}O6_6
  • Molecular Weight : 404.38 g/mol
  • CAS Number : 66532-88-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in modulating cellular processes and its therapeutic implications.

1. Protein Degradation Modulation

Research indicates that derivatives of benzoic acid, including this compound, can enhance the activity of key protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A study demonstrated that compounds similar to this compound significantly activated cathepsins B and L, enzymes involved in protein degradation .

CompoundUPP Activation (%)ALP Activation (%)Cytotoxicity (Hep-G2 Cells) (%)
Compound 1467.3 ± 3.9Not specified4.81 ± 0.28
Compound 3Highest activationNot specified5.02 ± 0.18
Compound 4Moderate activationNot specified3.56 ± 4.06

2. Cytotoxicity Studies

In vitro studies on various cancer cell lines (Hep-G2 and A2058) and normal fibroblasts (CCD25sk) showed that the compound exhibited low cytotoxicity at concentrations that activated proteasomal and lysosomal activities . This suggests a favorable safety profile, making it a candidate for further therapeutic exploration.

3. Antioxidant and Antiproliferative Activities

The compound's structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Additionally, studies have highlighted its antiproliferative effects against certain cancer cell lines, indicating its possible role as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of related benzoic acid derivatives:

  • Study on Antifungal Activity : A derivative similar to this compound was evaluated for antifungal activity against various strains, showing promising results that warrant further investigation.
  • Antidiabetic Effects : Another study indicated that compounds with similar structures could exhibit antidiabetic properties by modulating glucose uptake in muscle cells.

Q & A

Q. What are the established synthetic routes for 2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves coupling reactions between acyl chlorides and aminobenzoyl derivatives. For example:

  • Intermediate Formation : Methyl-2-aminobenzoate reacts with hydrazine under heat to form a hydrazide intermediate, which is subsequently treated with acyl chlorides (e.g., 2-carboxybenzoyl chloride) in pyridine or benzene .
  • Catalytic Methods : Nano-TiO₂ can catalyze condensation reactions between anthranilic acid derivatives and primary amines in acetic anhydride, improving yield and reducing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl groups. For example, the carboxylic acid protons appear as broad singlets at δ 12–14 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₁₅ClNO₂, [M+H]⁺ calc. 340.074) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and carboxylic acid functionalities .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes or predict reactivity for this compound?

Methodological Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) analyze feasible one-step routes using databases like Reaxys or Pistachio. For instance, prioritizing reactions between 3-aminoaniline and dicarboxylic anhydrides .
  • DFT Calculations : Predict regioselectivity in acylations by modeling charge distribution on the anilino group. This helps avoid undesired by-products like N-acylated isomers .

Q. What strategies resolve contradictions in reported synthesis yields or by-product profiles?

Methodological Answer:

  • Comparative Kinetic Studies : Monitor reaction progress via HPLC-MS to identify intermediates (e.g., hydrazide vs. acylated side products). Adjust solvent polarity (e.g., switching from pyridine to DMF) to suppress competing pathways .
  • By-Product Analysis : Use LC-MS/MS to characterize impurities. For example, over-acylation byproducts can be mitigated by stoichiometric control of acyl chloride .

Q. How can researchers investigate the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like PAR-1 (protease-activated receptor 1) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .
  • Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Structural analogs with thiourea moieties have shown antiproliferative activity at µM concentrations .

Data Handling & Validation

Q. What protocols ensure reproducibility in crystallographic or spectroscopic data?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water). Resolve dihedral angles between benzoyl and anilino groups to confirm spatial orientation .
  • Data Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) to verify assignments .

Q. How should researchers address discrepancies in reported CAS numbers or molecular formulas?

Methodological Answer:

  • Database Cross-Checking : Use PubChem, ChemSpider, and Reaxys to reconcile identifiers. For example, "this compound" may overlap with derivatives like C₁₉H₁₉NO₅ (MW 341.37) .
  • Batch-Specific Analysis : Verify purity via elemental analysis (C, H, N) and adjust for hygroscopicity if discrepancies arise .

Structural & Functional Insights

Q. What role do substituents on the anilino group play in modulating solubility or bioactivity?

Methodological Answer:

  • Solubility Tuning : Electron-withdrawing groups (e.g., -Cl) reduce aqueous solubility but enhance lipid membrane penetration. Hydrophilic substituents like -OCH₃ improve solubility in polar solvents .
  • Bioactivity : Thiourea derivatives (e.g., C₁₉H₁₉N₃O₃S) exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid
Reactant of Route 2
2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.